molecular formula C6H5ClN4S B12921726 [(5-Amino-6-chloropyrimidin-4-yl)sulfanyl]acetonitrile CAS No. 19144-84-4

[(5-Amino-6-chloropyrimidin-4-yl)sulfanyl]acetonitrile

Cat. No.: B12921726
CAS No.: 19144-84-4
M. Wt: 200.65 g/mol
InChI Key: UYRMJHQMBDPPJJ-UHFFFAOYSA-N
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Description

2-((5-Amino-6-chloropyrimidin-4-yl)thio)acetonitrile is a heterocyclic compound that features a pyrimidine ring substituted with amino, chloro, and thioacetonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Amino-6-chloropyrimidin-4-yl)thio)acetonitrile typically involves the nucleophilic substitution reaction of 2-amino-4,6-dichloropyrimidine with thiourea, followed by the reaction with chloroacetonitrile. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

While specific industrial production methods for 2-((5-Amino-6-chloropyrimidin-4-yl)thio)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((5-Amino-6-chloropyrimidin-4-yl)thio)acetonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The amino and chloro groups on the pyrimidine ring can participate in nucleophilic substitution reactions.

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases.

    Oxidation and Reduction: The thioacetonitrile group can be oxidized to sulfoxides or sulfones, and reduced to thiols.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Condensation Reactions: Acid or base catalysts in an organic solvent.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Schiff Bases: Formed from condensation reactions with aldehydes or ketones.

    Sulfoxides and Sulfones: Formed from oxidation of the thioacetonitrile group.

    Thiols: Formed from reduction of the thioacetonitrile group.

Scientific Research Applications

2-((5-Amino-6-chloropyrimidin-4-yl)thio)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((5-Amino-6-chloropyrimidin-4-yl)thio)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and thioacetonitrile groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. For example, the compound may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its anticancer or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-Amino-6-chloropyrimidin-4-yl)thio)acetonitrile is unique due to the presence of both amino and thioacetonitrile groups on the pyrimidine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

19144-84-4

Molecular Formula

C6H5ClN4S

Molecular Weight

200.65 g/mol

IUPAC Name

2-(5-amino-6-chloropyrimidin-4-yl)sulfanylacetonitrile

InChI

InChI=1S/C6H5ClN4S/c7-5-4(9)6(11-3-10-5)12-2-1-8/h3H,2,9H2

InChI Key

UYRMJHQMBDPPJJ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)N)SCC#N

Origin of Product

United States

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